Gamma-Secretase Potency vs. Benzoic Acid Analog
In a head-to-head comparison using the same APP CHO cell assay, 4-aminomethylphenylacetic acid (the active pharmacophore of the hydrochloride salt) demonstrated an EC50 of 1.5 µM for reducing Aβ42 levels, while its direct benzoic acid analog (4a) exhibited a 3.6-fold weaker EC50 of 5.4 µM. Both compounds were evaluated in the same study, ensuring assay comparability [1].
| Evidence Dimension | Cellular gamma-secretase modulation potency (Aβ42 reduction) |
|---|---|
| Target Compound Data | EC50 = 1.5 µM (4-aminomethylphenylacetic acid, compound 4) |
| Comparator Or Baseline | EC50 = 5.4 µM (4-aminomethylbenzoic acid analog, compound 4a) |
| Quantified Difference | 3.6-fold more potent (lower EC50) |
| Conditions | APP CHO cells; Aβ42 level reduction assay (Bioorg. Med. Chem. Lett. 2011) |
Why This Matters
For procurement decisions in CNS drug discovery programs, selecting the phenylacetic acid scaffold over the benzoic acid scaffold directly impacts the likelihood of achieving target cellular potency, making this compound a structurally privileged choice.
- [1] Xin, Z.; et al. Discovery of 4-Aminomethylphenylacetic Acids as γ-Secretase Modulators via a Scaffold Design Approach. Bioorg. Med. Chem. Lett. 2011, 21 (24), 7277–7280. View Source
